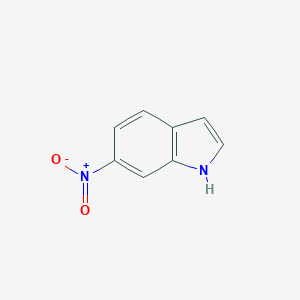

6-Nitroindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWCIARYGITEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197242 | |

| Record name | 6-Nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-96-4 | |

| Record name | 6-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4769-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Nitroindole from Indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary and effective method for the synthesis of 6-nitroindole, a valuable building block in medicinal chemistry and drug development. Direct nitration of the indole (B1671886) nucleus is notoriously challenging, often leading to a mixture of products and polymerization due to the high electron density and acid sensitivity of the pyrrole (B145914) ring. The preferred site for electrophilic attack under non-acidic conditions is the C-3 position. To achieve selective nitration on the benzene (B151609) ring, specifically at the 6-position, an indirect, multi-step approach starting from indole is employed. This guide details a robust three-step synthesis involving the protection of the indole nucleus, followed by regioselective nitration, and subsequent deprotection.

Reaction Pathway Overview

The synthesis commences with the protection of the indole's reactive C-3 position with an electron-withdrawing group, which also deactivates the pyrrole ring towards electrophilic attack. This directs the nitration to the benzene ring, favoring the 6-position. The synthesis proceeds through the following key stages:

-

Esterification of Indole-3-carboxaldehyde: While the direct esterification of indole is possible, a more common and controlled starting point for this sequence is the use of a commercially available indole with a C-3 substituent. For the purpose of this guide, we will start with the readily available ethyl indole-3-carboxylate (B1236618).

-

Nitration of Ethyl Indole-3-carboxylate: The C-3 ester directs the electrophilic nitration to the benzene portion of the molecule, with a strong preference for the 6-position.

-

Hydrolysis of the Ester: The ethyl ester of this compound-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

-

Decarboxylation: The final step involves the removal of the carboxylic acid group to yield the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl Indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 123-125 | - |

| Ethyl this compound-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 235-237 | ~70-80% |

| This compound-3-carboxylic acid | C₉H₆N₂O₄ | 206.16 | 245-249[1] | High |

| This compound | C₈H₆N₂O₂ | 162.15 | 139-145 | Good |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Nitration of Ethyl Indole-3-carboxylate

This procedure is adapted from the general principle of nitrating indoles bearing an electron-withdrawing group at the C-3 position, which directs nitration to the 6-position.

Materials:

-

Ethyl indole-3-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Water (deionized)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl indole-3-carboxylate in concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of ethyl indole-3-carboxylate, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure ethyl this compound-3-carboxylate.

Step 2: Hydrolysis of Ethyl this compound-3-carboxylate

The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Materials:

-

Ethyl this compound-3-carboxylate

-

Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve ethyl this compound-3-carboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound-3-carboxylic acid. The product is often used in the next step without further purification.

Step 3: Decarboxylation of this compound-3-carboxylic acid

The final step involves the thermal decarboxylation of the carboxylic acid to yield this compound. This is often carried out at high temperatures in a high-boiling solvent, sometimes with a catalyst.

Materials:

-

This compound-3-carboxylic acid

-

Quinoline

-

Copper powder (catalyst)

Procedure:

-

In a flask equipped for distillation, suspend this compound-3-carboxylic acid in quinoline.

-

Add a catalytic amount of copper powder.

-

Heat the mixture to a high temperature (typically around 200-240 °C) to effect decarboxylation, which is evidenced by the evolution of carbon dioxide.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to neutralize the quinoline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway Diagram

Caption: Overall synthetic pathway to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Spectroscopic Profile of 6-Nitroindole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-nitroindole, a significant biochemical reagent in life science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the this compound molecule.

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR Data.[1]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Data not available in search results |

Experimental Protocol: NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of this compound, based on standard laboratory practices.[1]

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The sample is ensuring to be fully dissolved, with gentle vortexing or sonication if necessary.

-

The resulting solution is transferred into a clean 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[1]

-

The NMR tube is inserted into the spectrometer's probe.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results |

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound can be obtained using the following protocol.[2]

Sample Preparation:

-

KBr Pellet Technique: A small amount of this compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[2]

-

Attenuated Total Reflectance (ATR) Technique: A small amount of the solid sample is placed directly on the ATR crystal.[2]

Instrument Setup and Data Acquisition:

-

An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is utilized.[2]

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 162.15 g/mol .[2][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 162 | Data not available in search results | [M]⁺ |

| 116 | Data not available in search results | [M-NO₂]⁺ |

Experimental Protocol: Mass Spectrometry

The following outlines a typical procedure for the mass spectrometric analysis of this compound.[1]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).

-

This stock solution is further diluted to a final concentration suitable for the instrument, typically in the µg/mL to ng/mL range.[1]

Instrument Setup and Data Acquisition:

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1]

-

The mass spectrometer is calibrated using a standard calibration mixture to ensure high mass accuracy.[1]

-

The sample is introduced into the ion source. Electron ionization (EI) is a common method for this type of molecule.[1]

-

The mass spectrum is acquired in full scan mode over a relevant m/z range (e.g., 50-500 Da).[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 6-Nitroindole: Core Physical and Chemical Properties for Researchers

Introduction

6-Nitroindole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science.[1] Its structure, featuring a nitro group (-NO2) at the sixth position of the indole (B1671886) ring, imparts unique chemical reactivity and properties.[1][2] This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals targeting neurological disorders, and functional materials like fluorescent probes.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and application.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [3][4] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| CAS Number | 4769-96-4 | [1][3][4] |

| Appearance | Yellow to brown crystalline powder | [1][2][5] |

| Melting Point | 137-148 °C | [5][6][7] |

| Boiling Point | 362.60 °C | |

| Solubility | Sparingly soluble in water | [2] |

| Log of Water Solubility (log₁₀WS) | -3.15 mol/L (Calculated) | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.594 (Calculated) | [8] |

| Purity | ≥96.0% (GC), ≥98.0% (GC), ≥99% (HPLC) | [1][5][6] |

| Storage Conditions | Store at 0-8°C, protect from light | [1] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for confirming the structure of this compound.[9]

-

UV-Vis Spectroscopy : In 2-propanol, this compound exhibits a distinct absorption profile in the near-UV range (300-400 nm), uniquely showing two maxima in this region compared to other nitroindole isomers.[10]

-

Infrared (IR) Spectroscopy : IR spectra, obtained via techniques like KBr pellet or ATR, provide information on the functional groups present in the molecule.[3] The NIST WebBook provides access to the gas-phase IR spectrum.[4]

-

Mass Spectrometry (MS) : Mass spectral data, including GC-MS analysis, is available for the determination of the molecular weight and fragmentation patterns of this compound.[3]

-

Raman Spectroscopy : FT-Raman spectra offer complementary vibrational information to IR spectroscopy.[3]

Chemical Reactivity and Stability

This compound's chemical behavior is influenced by the electron-withdrawing nitro group on the indole ring.

-

Reactivity : It is a versatile building block in organic synthesis, capable of participating in reactions like nucleophilic substitutions and cycloadditions to create more complex organic structures.[1]

-

Synthesis of Derivatives : A notable application is the regioselective synthesis of this compound derivatives. One method involves a Cs₂CO₃-promoted reaction between enaminones and nitroaromatic compounds, forming new C-C and C-N bonds under transition-metal-free conditions.[11][12]

-

Stability : The compound is stable under normal conditions.[13] However, it is incompatible with strong oxidizing agents.[13][14] Forced degradation studies under hydrolytic, oxidative, and photolytic stress can be used to assess its stability profile comprehensively.[14]

-

Hazardous Decomposition : When heated to decomposition, this compound can produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13][14]

Caption: Logical overview of this compound's properties and applications.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, analysis, and evaluation of this compound and its derivatives.

Protocol 1: Regioselective Synthesis of this compound Derivatives

This protocol is adapted from a cesium carbonate-promoted method for synthesizing this compound derivatives from enaminones and nitroaromatic compounds.[12]

-

Reaction Setup : To a reaction vessel, add the enaminone (1.0 equiv.), the nitroaromatic compound (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.3 equiv.).

-

Solvent Addition : Add chlorobenzene (B131634) (PhCl) as the solvent to the mixture.

-

Heating : Heat the reaction mixture at 110 °C in air.

-

Monitoring : Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification : Once the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous workup, extract the product with a suitable organic solvent, and dry the organic layer.

-

Isolation : Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired this compound derivative.

Caption: Synthesis workflow for this compound derivatives.

Protocol 2: UV-Vis Spectrophotometric Analysis

This protocol describes the general steps for obtaining the UV-Vis absorption spectrum of this compound, based on methods used for isomeric identification.[10]

-

Standard Preparation : Prepare a reference standard solution of this compound in a suitable solvent, such as 2-propanol. The concentration should be chosen to ensure the peak absorbance is less than 1.0.

-

Spectrophotometer Setup : Calibrate a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2450) using a cuvette filled with the pure solvent as a blank reference.

-

Sample Measurement : Fill a quartz cuvette with the this compound standard solution.

-

Spectrum Acquisition : Record the absorption spectrum over a wavelength range of 200–700 nm.

-

Data Processing : If the concentration is known, the molar absorption coefficient can be calculated using the Beer-Lambert law (A = εbc).

Protocol 3: Hydrolytic Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of this compound in aqueous solutions at different pH values.[14]

-

Solution Preparation : Prepare three separate solutions of this compound at a known concentration in the following media:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Neutral: Purified Water

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

-

Incubation : Incubate the three solutions at an elevated, controlled temperature (e.g., 60°C) to accelerate degradation. Store control samples of each solution at room temperature.

-

Time-Point Sampling : Withdraw aliquots from each heated solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Analysis : Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the remaining this compound.

-

Data Analysis : Calculate the degradation rate for each condition by plotting the concentration of this compound versus time.

Applications in Research and Drug Development

This compound's unique structure and reactivity make it a compound of significant interest in several research areas.

-

Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure allows for modifications to enhance the efficacy of potential drugs, particularly those targeting neurological conditions.[1]

-

Biochemical Research : The compound is used in studies related to enzyme inhibition and receptor binding, which is vital for understanding biochemical pathways and for drug discovery.[1] Although some studies have explored 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders, the broader class of nitroindoles is recognized for its potential in developing anticancer agents.[15]

-

Fluorescent Probes : this compound is employed in the creation of fluorescent probes for biological imaging, which help researchers visualize cellular processes in real-time.[1]

-

Materials Science : It serves as an intermediate in the synthesis of fluorescent dyes and other functional materials, contributing to advancements in nanotechnology.[1]

Conclusion

This compound is a versatile chemical compound with a well-defined set of physical and chemical properties. Its utility as a synthetic building block in pharmaceuticals, biochemical research, and materials science is well-established. This guide provides the core technical information and experimental frameworks necessary for researchers to effectively utilize this compound in their work, from basic characterization to the development of novel applications. A thorough understanding of its properties, reactivity, and analytical methods is paramount for advancing research in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 4769-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound(4769-96-4) 1H NMR [m.chemicalbook.com]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of 6-Nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 6-nitroindole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale synthetic needs. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Chem-Impex | 21987 | ≥ 99% (HPLC) | 1g, 5g, 25g, 100g, 250g |

| Biosynth | FN52496, N-3020 | - | 25g, 50g (custom and bulk available) |

| Thermo Scientific Chemicals (Alfa Aesar) | A12927.03, A12927.09 | 97% | 1g, 5g |

| TCI America | N0402 | >98.0% (GC) | 1g, 5g |

| Wolfe Labs | - | - | Custom synthesis |

| BLD Pharm | - | - | Inquire for details |

| Adva Tech Group Inc. | SPC-TCI-N0402-5G | - | 5g |

| Ottokemi | N 2068 | 98% | Inquire for details |

Physicochemical Properties

A compilation of key physical and chemical properties of this compound is presented below, gathered from various supplier technical data sheets.

| Property | Value |

| CAS Number | 4769-96-4 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Yellow to orange to brown crystalline powder |

| Melting Point | 137-148 °C |

| Purity | Typically ≥97% |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Storage | Recommended storage at 2-8°C, protected from light. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole (B1671886) synthesis being a prominent and versatile approach.[1] This method allows for the construction of the indole ring from an appropriately substituted o-nitrotoluene.

Leimgruber-Batcho Indole Synthesis

This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole.[1] For the synthesis of this compound, the starting material would be 4-methyl-3-nitroaniline, which can be converted to the corresponding o-nitrotoluene derivative.

Step 1: Enamine Formation

-

To a solution of the starting o-nitrotoluene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.1 equivalents) and pyrrolidine (B122466) (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which often presents as a deeply colored solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol/tetrahydrofuran (THF).

-

Add a reducing agent. A common and effective system is Raney Nickel (a catalytic amount) and hydrazine (B178648) hydrate (B1144303) (2-3 equivalents).[1]

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitor the reaction by TLC until the enamine is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors.

Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[2][3][4] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5]

Indole-based compounds have been identified as potent inhibitors of JNKs.[2] The indole scaffold can serve as a template for designing small molecules that compete with ATP for the kinase's active site, thereby blocking the downstream signaling cascade. This compound provides a valuable starting point for the synthesis of such inhibitors, where the nitro group can be further functionalized to enhance binding affinity and selectivity.

The diagram below illustrates the JNK signaling pathway and the potential point of intervention for a this compound-based inhibitor.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its utility as a precursor for kinase inhibitors, particularly targeting the JNK signaling pathway, highlights its importance for researchers in oncology and neurodegenerative disease. The synthetic routes to this compound are well-established, allowing for its incorporation into diverse molecular scaffolds.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitroindole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Potential Biological Significance of 6-Nitroindole

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the indole (B1671886) family, characterized by a nitro group attached to the sixth position of the indole ring. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to its versatile chemical reactivity.[1] Its derivatives have been explored for various therapeutic applications, drawing the attention of researchers in pharmaceutical development. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and potential biological relevance of this compound, with a focus on its emerging role in oncology research.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 162.15 g/mol | [1][2][3][5] |

| CAS Number | 4769-96-4 | [1][2][3] |

| Appearance | Yellow to orange to brown crystals or powder | |

| Melting Point | 139.00 °C | [2] |

| Boiling Point | 362.60 °C | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted derivatives can be achieved through various organic chemistry methodologies. Below are detailed protocols for key synthetic approaches.

Experimental Protocol 1: Regioselective Synthesis from Enaminones and Nitroaromatic Compounds

A transition-metal-free method for the synthesis of this compound derivatives has been developed, involving the intermolecular cyclization of enaminones with nitroaromatic compounds.[1]

Materials:

-

Enaminone (0.45 mmol)

-

Nitroaromatic compound (e.g., 1,3-dinitrobenzene) (0.3 mmol)

-

Cesium carbonate (Cs₂CO₃) (3.3 equivalents)

-

Chlorobenzene (B131634) (PhCl) (2 mL)

Procedure:

-

Combine the enaminone, nitroaromatic compound, and cesium carbonate in a reaction vessel.

-

Add chlorobenzene to the mixture.

-

Heat the reaction mixture at 110 °C in the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques.

This reaction proceeds via a proposed mechanism involving the deprotonation of the enaminone, followed by a nucleophilic aromatic substitution (SNAr) with the nitroaromatic compound, leading to the formation of new C-C and C-N bonds.[1]

Experimental Protocol 2: Synthesis from m-Nitroaniline and Enolizable Ketones

Substituted 4- and 6-nitroindoles can be synthesized from the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.

Materials:

-

m-Nitroaniline

-

Enolizable ketone (e.g., acetophenone)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a stirred mixture of the enolizable ketone and t-BuOK in DMSO at 20 °C, add m-nitroaniline.

-

The reaction proceeds via an oxidative nucleophilic substitution of hydrogen.

-

After stirring for a specified time, the reaction is quenched, and the product mixture is extracted.

-

The 4- and this compound isomers are then separated and purified by column chromatography.

Potential Biological Significance and Therapeutic Applications

While direct biological studies on this compound are limited, research on related nitroindole isomers, particularly 5-nitroindole (B16589) and 7-nitroindole, provides significant insights into its potential as a pharmacophore in drug development, especially in oncology.

Anticancer Potential: Targeting c-Myc G-Quadruplex DNA

A promising anticancer strategy involving nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures.[4][5] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. The c-Myc protein is a key regulator of cell proliferation and is overexpressed in many cancers.[4]

Stabilization of the G4 structure in the c-Myc promoter by small molecules like nitroindole derivatives can inhibit the transcription of the gene, leading to the downregulation of c-Myc protein expression.[4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

Caption: Proposed mechanism of anticancer action for nitroindole derivatives.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a general workflow for assessing the potential anticancer effects of this compound derivatives, based on protocols used for related compounds.[5]

Caption: General experimental workflow for anticancer evaluation.

Conclusion

This compound is a chemically tractable molecule with significant potential as a scaffold for the development of novel therapeutics. While direct biological data for this compound remains an area for further investigation, the established anticancer mechanisms of related nitroindole isomers, particularly their ability to target the c-Myc oncogene by stabilizing G-quadruplex DNA, provide a strong rationale for its exploration in cancer drug discovery. The synthetic protocols and experimental workflows outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | TCA cellular therapy [tcacellulartherapy.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Regioselective Synthesis of 6-Nitroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and practical methodologies for the regioselective synthesis of 6-nitroindole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the efficient and selective synthesis of these valuable scaffolds.

Introduction to the Significance of 6-Nitroindoles

The indole (B1671886) nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The introduction of a nitro group onto the indole ring, particularly at the 6-position, offers a versatile handle for further functionalization and can significantly modulate the compound's biological activity. This compound derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The electron-withdrawing nature of the nitro group can influence the binding of these molecules to biological targets and provides a precursor for the synthesis of aminoindoles and other derivatives.

Key Synthetic Strategies for Regioselective this compound Synthesis

The regioselective synthesis of 6-nitroindoles can be challenging due to the multiple reactive sites on the indole nucleus. Direct nitration of indole often leads to a mixture of isomers. Therefore, several classical and modern synthetic methods have been adapted to achieve regiocontrol, either by starting with pre-functionalized precursors or by directing the cyclization to favor the formation of the 6-nitro-substituted ring.

Synthesis from m-Nitroaniline and Enolizable Ketones

A direct and efficient method for the synthesis of 4- and 6-substituted nitroindoles involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base, such as potassium tert-butoxide (t-BuOK).[2] The reaction proceeds through an oxidative nucleophilic substitution of hydrogen, where the enolate anion of the ketone attacks the positions ortho to the amino group of m-nitroaniline. Subsequent spontaneous oxidation and intramolecular condensation yield a mixture of 4-nitro- and 6-nitroindoles.[2]

The regioselectivity of this reaction is influenced by the steric and electronic properties of the ketone. While often a mixture of 4- and 6-isomers is obtained, in some cases, the 6-nitroisomer can be the major product.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[3] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal), followed by reductive cyclization of the enamine to the indole.[3][4] To synthesize 6-nitroindoles using this method, a starting material such as 2,4-dinitrotoluene (B133949) or a suitably substituted 4-nitro-2-methylaniline derivative is required. The reductive cyclization can be achieved using various reducing agents, including Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride.[3]

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7] While primarily used for 7-substituted indoles, modifications of this reaction can be envisioned for the synthesis of other isomers. The reaction requires three equivalents of the vinyl Grignard reagent and proceeds through a-sigmatropic rearrangement.[5] The presence of a bulky ortho-substituent on the nitroarene is often crucial for high yields.[5]

Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that utilizes o-nitrotoluenes as starting materials.[8][9] The o-nitrotoluene is first condensed with diethyl oxalate (B1200264) in the presence of a base (like potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[8] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the desired indole.[8][9] For the synthesis of 6-nitroindoles, a starting material like 4-methyl-3-nitroaniline (B15663) would be required, which can be converted to the corresponding 4-methyl-2-nitrotoluene derivative.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the most well-known methods for indole synthesis, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[10][11] To produce a this compound, a p-nitrophenylhydrazine derivative is typically used as the starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization.[10] The regioselectivity is determined by the substitution pattern of the starting phenylhydrazine and the carbonyl compound.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives using some of the aforementioned methods.

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Ratio (4-nitro:6-nitro) | Reference |

| m-Nitroaniline | Acetone | 2-Methyl-4-nitroindole & 2-Methyl-6-nitroindole | 75 (total) | 1.5 : 1 | [2] |

| m-Nitroaniline | Propiophenone | 3-Methyl-2-phenyl-4-nitroindole & 3-Methyl-2-phenyl-6-nitroindole | 68 (total) | < 0.4 : 1 | [2] |

| m-Nitroaniline | Cyclohexanone | Tetrahydro-4-nitrocarbazole & Tetrahydro-6-nitrocarbazole | 72 (total) | 1.8 : 1 | [2] |

Experimental Protocols

General Procedure for the Synthesis of 4- and 6-Nitroindoles from m-Nitroaniline and Ketones

Materials:

-

m-Nitroaniline

-

Enolizable ketone (e.g., acetone, propiophenone, cyclohexanone)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure: [2]

-

In a round-bottom flask, dissolve m-nitroaniline (1.0 eq) and the ketone (1.2-1.5 eq) in DMSO.

-

Stir the solution at room temperature and add potassium tert-butoxide (2.2 eq) in one portion.

-

The reaction mixture will typically develop a deep color. Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the 4-nitro- and this compound isomers.

General Procedure for Leimgruber-Batcho Synthesis of a this compound Derivative

Step 1: Enamine Formation [3] Materials:

-

Substituted o-nitrotoluene (e.g., 4-methyl-2,6-dinitrotoluene)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Dimethylformamide (DMF)

Procedure:

-

In a flask, combine the substituted o-nitrotoluene (1.0 eq), DMF-DMA (1.2 eq), and a catalytic amount of pyrrolidine in DMF.

-

Heat the mixture at 80-100 °C for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization [3] Materials:

-

Crude enamine from Step 1

-

Raney Nickel (or Pd/C)

-

Hydrazine hydrate (B1144303) (or H₂ gas)

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the crude enamine in ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the solution.

-

Add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the this compound derivative.

Biological Relevance and Signaling Pathways

Nitroindole derivatives, including isomers at the 5-, 6-, and 7-positions, have shown significant promise in drug discovery, particularly in oncology. While much of the detailed pathway analysis has been conducted on 5- and 7-nitroindoles, the findings provide a strong rationale for the investigation of this compound derivatives in similar biological contexts.

Inhibition of c-Myc and the PI3K/Akt/mTOR Pathway

Derivatives of 5- and 7-nitroindole (B1294693) have been shown to act as anticancer agents by targeting key oncogenic signaling pathways.[12] One important mechanism is the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[13][14][15] This stabilization inhibits the transcription of c-Myc, a critical regulator of cell proliferation and growth.[13] Furthermore, indole derivatives can modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitroindole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the burgeoning therapeutic potential of nitroindole scaffolds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. The introduction of a nitro group to this versatile structure dramatically influences its electronic properties, often unlocking or enhancing a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the biological activities of nitroindole compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further exploration and application of this promising class of compounds.

Anticancer Activity: Targeting Oncogenic Pathways

Nitroindole derivatives, particularly those substituted at the 5-position, have emerged as potent anticancer agents.[1][2] Their primary mechanisms of action involve the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).[1][2]

Mechanism of Action:

-

c-Myc G-Quadruplex Stabilization: The c-Myc proto-oncogene, overexpressed in a majority of human cancers, is a critical regulator of cell proliferation.[1] Guanine-rich sequences in the c-Myc promoter can fold into non-canonical DNA secondary structures known as G-quadruplexes. The stabilization of these structures by small molecules represses c-Myc transcription. 5-nitroindole (B16589) derivatives have been shown to effectively bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, cell cycle arrest, and subsequent apoptosis.[1][2]

-

Induction of Reactive Oxygen Species (ROS): Certain substituted 5-nitroindoles have been demonstrated to increase the intracellular concentration of ROS. This elevation in oxidative stress contributes to their cytotoxic effects against cancer cells.[1][2]

Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | [3] |

| Compound 7 | HeLa | 5.89 ± 0.73 | [3] |

Signaling Pathway: c-Myc Downregulation and ROS-Induced Apoptosis by 5-Nitroindoles

Caption: Anticancer mechanism of 5-nitroindoles.

Antimicrobial Activity: A Promising Frontier

While the antimicrobial potential of the broader indole family is well-established, specific data on nitroindole derivatives is an active area of research. Some indole derivatives have shown significant activity against a range of bacterial and fungal pathogens, and the introduction of a nitro group is a common strategy to enhance antimicrobial potency. The primary proposed mechanism involves the inhibition of bacterial signaling pathways, such as quorum sensing.

Signaling Pathway: Quorum Sensing Inhibition

Caption: Postulated quorum sensing inhibition by nitroindoles.

Antiviral Activity: Targeting Viral Replication

Nitroindole derivatives have demonstrated potential as antiviral agents, with activity reported against viruses such as the human immunodeficiency virus (HIV-1). These compounds can act through multiple mechanisms, including the inhibition of key viral enzymes.

A series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as inhibitors of HIV-1 replication.[4] Certain compounds in this series were found to block HIV-1 replication with EC50 values below 20 µM.[4] Further studies revealed that these compounds could also inhibit HIV-1 integrase, suggesting a multi-target mechanism of action.[4]

Quantitative Data: Anti-HIV-1 Activity of Nitroindole Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 1a | HIV-1 | MT-4 | < 20 | [4] |

| 3a | HIV-1 | MT-4 | < 20 | [4] |

| 10a | HIV-1 | MT-4 | < 20 | [4] |

| 9b | HIV-1 | MT-4 | < 20 | [4] |

Signaling Pathway: Inhibition of HIV-1 Replication

Caption: Multi-target inhibition of HIV-1 replication.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Indole derivatives are known to possess anti-inflammatory properties. The introduction of a nitro group can modulate this activity. While specific quantitative data for nitroindoles is emerging, the general mechanism for anti-inflammatory indoles involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Signaling Pathway: Inhibition of the NF-κB Inflammatory Pathway

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Neuroprotective Effects: Combating Neurodegeneration

Certain nitroindole compounds, most notably 7-nitroindazole (B13768), have demonstrated significant neuroprotective properties. The primary mechanism of action for 7-nitroindazole is the selective inhibition of neuronal nitric oxide synthase (nNOS).

Mechanism of Action:

-

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Excessive production of nitric oxide (NO) by nNOS is implicated in excitotoxicity and neuronal damage in various neurodegenerative disorders. 7-Nitroindazole acts as a potent and selective inhibitor of nNOS, thereby reducing the production of NO and the subsequent formation of the highly damaging oxidant, peroxynitrite.[5] This inhibition of the NO signaling pathway underlies its neuroprotective effects observed in preclinical models of conditions like Parkinson's disease and iron-induced neurotoxicity.[5]

Signaling Pathway: Neuroprotection via nNOS Inhibition

Caption: Neuroprotective mechanism of 7-nitroindazole.

Experimental Protocols

A crucial aspect of drug discovery and development is the use of robust and reproducible experimental methodologies. This section outlines the core protocols for evaluating the biological activities of nitroindole compounds.

Workflow: High-Throughput Screening for Bioactive Nitroindoles

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Nitroindoles for the Modern Researcher

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a cornerstone of pharmacologically active compounds. The strategic introduction of a nitro group onto this privileged heterocycle opens up a vast chemical space for further functionalization, making the synthesis of nitroindoles a critical area of study. This technical guide provides a comprehensive overview of the core historical methods for preparing nitroindoles, presenting key data in a comparative format, detailing experimental protocols for seminal reactions, and illustrating the underlying chemical logic through pathway diagrams.

Direct Nitration: The Classical but Challenging Approach

The most straightforward conceptual approach to nitroindole synthesis is the direct electrophilic nitration of the indole ring. However, this method is fraught with challenges due to the high reactivity and acid sensitivity of the indole nucleus.[1] The electron-rich pyrrole (B145914) ring is susceptible to polymerization in strongly acidic media, often leading to low yields and the formation of intractable tars.[1][2]

Regioselectivity is another significant hurdle. The C-3 position is the most nucleophilic and typically the primary site of electrophilic attack under non-acidic conditions.[1] Under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene (B151609) ring, primarily at the C-5 and C-6 positions.[1]

Table 1: Regioselectivity in the Direct Nitration of Indole

| Nitrating Agent | Conditions | Major Products | Reference |

| HNO₃/H₂SO₄ | Strongly acidic | 5-Nitroindole (B16589), 6-Nitroindole, tars | [1] |

| Acetyl nitrate (B79036) (in situ) | Low temperature | 3-Nitroindole | [3] |

| Trifluoroacetyl nitrate | Non-acidic, sub-room temp | 3-Nitroindole | [4][5] |

Named Reactions: Circumventing the Challenges of Direct Nitration

To overcome the limitations of direct nitration, several elegant and powerful named reactions were developed, many of which utilize ortho-substituted nitroarenes as starting materials. These methods offer greater control over regioselectivity and are often more amenable to substrate variation.

The Bartoli Indole Synthesis

Developed in 1989, the Bartoli indole synthesis has become a go-to method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7][8] The reaction's success is often dependent on the steric bulk of the ortho-substituent, which facilitates a key[9][9]-sigmatropic rearrangement.[9] A key advantage of this method is its ability to produce indoles with substitution on both the carbocyclic and pyrrole rings.[9]

Table 2: Representative Examples of the Bartoli Indole Synthesis

| Ortho-Substituted Nitroarene | Vinyl Grignard Reagent | Product | Yield (%) | Reference |

| o-Nitrotoluene | Propenyl Grignard | 3,7-Dimethylindole | Not specified | [9] |

| Various | Various | 7-Substituted Indoles | 40-80 | [7] |

Experimental Protocol: Bartoli Indole Synthesis of 3,7-Dimethylindole [9]

Reagents:

-

o-Nitrotoluene

-

Propenyl Grignard reagent (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Acid for work-up (e.g., dilute HCl)

Procedure:

-

A solution of o-nitrotoluene in anhydrous THF is cooled to the desired low temperature (typically between -20 °C and 0 °C).

-

The propenyl Grignard reagent (3 equivalents) is added dropwise to the cooled solution, maintaining the low temperature.

-

The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the intermediate.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

An acidic work-up is performed to facilitate the final cyclization and aromatization to the indole product.

-

The product, 3,7-dimethylindole, is isolated and purified using standard techniques such as column chromatography.

Diagram 1: Reaction Mechanism of the Bartoli Indole Synthesis

Caption: Bartoli Indole Synthesis Mechanism.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step process that begins with an ortho-nitrotoluene.[10] The first step involves the formation of an enamine, followed by a reductive cyclization to afford the indole.[10] This method is particularly advantageous as many of the starting ortho-nitrotoluenes are commercially available, and the reactions proceed under mild conditions.[10]

Table 3: Reducing Agents for the Leimgruber-Batcho Indole Synthesis

| Reducing Agent | Reference |

| Raney nickel and hydrazine (B178648) | [10] |

| Palladium-on-carbon and hydrogen | [10] |

| Stannous chloride | [10] |

| Sodium hydrosulfite | [10] |

| Iron in acetic acid | [10] |

| FeCl₃-activated carbon-N₂H₄·H₂O | [11] |

Experimental Protocol: Leimgruber-Batcho Indole Synthesis [10]

Step 1: Enamine Formation

-

The ortho-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466).

-

The reaction mixture is heated, leading to the formation of the corresponding enamine. The progress of the reaction can be monitored by the appearance of an intense red color.

Step 2: Reductive Cyclization

-

The formed enamine is subjected to reductive conditions. A common system is Raney nickel and hydrazine hydrate.

-

The nitro group is reduced to an amine, which then undergoes spontaneous cyclization.

-

The subsequent elimination of pyrrolidine leads to the formation of the aromatic indole ring.

-

The final indole product is isolated and purified.

Diagram 2: Leimgruber-Batcho Synthesis Workflow

Caption: Leimgruber-Batcho Synthesis Workflow.

The Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base to form an intermediate, which is then reductively cyclized to yield an indole-2-carboxylic acid.[12] This method provides a reliable route to indoles bearing a carboxylic acid handle at the 2-position, which can be retained or removed as needed.

Experimental Protocol: Reissert Synthesis of 4-Nitroindole-2-carboxylic Acid Ethyl Ester (precursor to 4-Nitroindole) [12]

Reagents:

-

Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Diethyl oxalate

-

Potassium ethoxide

-

Dry dimethylformamide (DMF)

-

Dry dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

A solution of diethyl oxalate in dry DMF is cooled.

-

Potassium ethoxide is added with vigorous stirring.

-

This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry DMSO.

-

The resulting deep-red solution is stirred for one hour at approximately 25°C.

-

The reaction mixture is then poured into a mixture of ice and water and neutralized with acetic acid.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization.

Diagram 3: Logical Flow of the Reissert Indole Synthesis

Caption: Reissert Indole Synthesis Logical Flow.

Regiospecific Synthesis of Nitroindole Isomers

The strategic synthesis of specific nitroindole isomers is often crucial for drug development. Historical methods have been refined to allow for the targeted preparation of each positional isomer.

Synthesis of 4-Nitroindole (B16737)

The synthesis of 4-nitroindole can be achieved via a Reissert-type approach starting from 2-methyl-3-nitroaniline.[12]

Synthesis of 5-Nitroindole

Historically, 5-nitroindole has been prepared through Fischer indole synthesis using p-nitrophenylhydrazine.[13] More recently, methods have been developed using 2-sodium sulfonate-1-acetylindole as a starting material to avoid the use of hazardous hydrazine compounds.[13]

Experimental Protocol: Synthesis of 5-Nitroindole from 2-Sodium Sulfonate-1-acetylindole [13]

Reagents:

-

2-Sodium sulfonate-1-acetylindole

-

Acetic acid

-

Fuming nitric acid

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

2-Sodium sulfonate-1-acetylindole is dissolved in acetic acid and the solution is cooled to 12°C.

-

Fuming nitric acid is added slowly over one hour.

-

After the reaction is complete, the mixture is poured into crushed ice.

-

NaOH is added, and the temperature is slowly raised to 70°C and maintained for 20 hours.

-

The mixture is then filtered, and the solid is washed with ice water and dried to yield 5-nitroindole.

Synthesis of this compound

The synthesis of this compound was reported as early as 1930 by Majima and Kotake through the nitration of ethyl indole-3-carboxylate, followed by hydrolysis and decarboxylation.[14] More modern approaches involve transition-metal-free C-C and C-N bond formation.[15][16]

Synthesis of 7-Nitroindole (B1294693)

The direct nitration of indole to produce 7-nitroindole is particularly challenging.[1][17] An effective indirect method involves the protection and reduction of the indole to an indoline (B122111), followed by nitration and subsequent deprotection and aromatization.[17]

Experimental Protocol: Indirect Synthesis of 7-Nitroindole [17]

Step 1: Preparation of Sodium 1-acetylindoline-2-sulfonate

-

Indole is reacted with sodium bisulfite to simultaneously reduce the pyrrole ring and introduce a sulfonate group at the 2-position.

-

The resulting sodium indoline-2-sulfonate is acetylated with acetic anhydride (B1165640) to protect the nitrogen atom.

Step 2: Nitration

-

Acetyl nitrate is prepared in situ by mixing acetic anhydride and nitric acid at a temperature at or below 10°C.

-

The sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic acid), and the acetyl nitrate solution is added dropwise.

Step 3: Hydrolysis and Aromatization

-

The nitrated intermediate is treated with a 20% aqueous solution of sodium hydroxide.

-

This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole, yielding 7-nitroindole.

-

The product is collected by filtration and can be purified by recrystallization from ethanol/water.

Diagram 4: Experimental Workflow for 7-Nitroindole Synthesis

Caption: Indirect Synthesis of 7-Nitroindole.

Conclusion

The historical development of synthetic methods for nitroindoles showcases a progression from challenging direct nitrations to highly regioselective and versatile named reactions. For contemporary researchers, a thorough understanding of these classical approaches provides a powerful toolkit for the synthesis of novel indole-based compounds with potential applications in drug discovery and materials science. The methods detailed in this guide, from the direct but often problematic nitration to the elegant Bartoli, Leimgruber-Batcho, and Reissert syntheses, each offer unique advantages and continue to be relevant in the modern synthetic laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

6-Nitroindole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 6-nitroindole (CAS No. 4769-96-4), a heterocyclic compound utilized in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its potential for causing genetic defects and its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

GHS Pictogram:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | Light yellow to brown powder or crystals | [2][4] |

| Melting Point | 139-145 °C | |

| Boiling Point | 362.60 °C | |

| Solubility | Insoluble in water | |

| LogP (Octanol/Water Partition Coefficient) | 1.594 (Crippen Calculated) | |

| Autoignition Temperature | Not applicable | [5] |

| Flash Point | No information available | [5] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the integrity of the compound.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[6] Avoid dust formation.[5]

Storage

-

Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Recommended storage temperature is between 2°C and 8°C, protected from light. Some suppliers recommend room temperature storage in a cool, dark place (<15°C).

-

Incompatible Materials: Keep away from strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5]

-

Hazardous Combustion Products: Burning may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

-

Environmental Precautions: Do not let the product enter drains. Do not flush into surface water or sanitary sewer systems.[5]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[5]

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.

| Parameter | Description |

| Reactivity | None known, based on available information.[5] |

| Chemical Stability | Stable under normal conditions.[5][7] |

| Conditions to Avoid | Incompatible products, heat, and sources of ignition.[5] |

| Incompatible Materials | Strong oxidizing agents.[5][7] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[5][7] |

| Hazardous Polymerization | Does not occur.[5] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, the available data indicates the following:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2]

-

Carcinogenicity: There is no information available to indicate that this material is a carcinogen.[5]

-